molecular formula C14H18FNO4 B3022155 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid CAS No. 129101-25-3

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B3022155
CAS No.: 129101-25-3
M. Wt: 283.29 g/mol
InChI Key: RCXSXRAUMLKRRL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a peptide that has been found to interact with the N-formyl peptide receptors (FPRs), particularly FPR3 . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Mode of Action

The compound interacts with its target, FPR3, leading to the activation of this receptor . The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can lead to various downstream effects, including the recruitment and activation of immune cells .

Biochemical Pathways

The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can affect various biochemical pathways involved in immune response. These include pathways related to the recruitment and activation of immune cells, which play a crucial role in the body’s defense against pathogens .

Pharmacokinetics

It’s known that boronic acids and their esters, which include boc-p-fluoro-dl-phe-oh, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh leads to the recruitment and activation of immune cells . This can result in an enhanced immune response, which can help the body defend against pathogens .

Action Environment

The action of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the stability of the compound in water could potentially affect its action, efficacy, and stability . Furthermore, the compound’s interaction with FPR3 could potentially be influenced by the presence of other molecules that can bind to the same receptor .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSXRAUMLKRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373541
Record name N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79561-25-4
Record name N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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